REACTION_CXSMILES
|
[N:1]([CH2:10][C:11]([OH:13])=O)([CH2:6][C:7]([OH:9])=[O:8])[CH2:2][C:3]([OH:5])=[O:4].C(OC(=O)C)(=O)C.[Br:21][C:22]1[CH:28]=[CH:27][C:25]([NH2:26])=[CH:24][C:23]=1[CH3:29]>N1C=CC=CC=1>[Br:21][C:22]1[CH:28]=[CH:27][C:25]([NH:26][C:11](=[O:13])[CH2:10][N:1]([CH2:2][C:3]([OH:5])=[O:4])[CH2:6][C:7]([OH:9])=[O:8])=[CH:24][C:23]=1[CH3:29]
|
Name
|
|
Quantity
|
9.56 g
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
7.66 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled to 55° C.
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated at 100° C. for 1.0 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
CUSTOM
|
Details
|
rotary evaporated to a pasty solid which
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in 120 ml of aqueous ammonium hydroxide (30 ml concentrated ammonium hydroxide/90 ml distilled water)
|
Type
|
EXTRACTION
|
Details
|
The clear brown solution is extracted with two 100 ml portions of methylene chloride and neutralized to pH 3 with 35 ml of concentrated HCl
|
Type
|
FILTRATION
|
Details
|
The white solid is filtered
|
Type
|
WASH
|
Details
|
washed with three 25 ml portions
|
Type
|
DISTILLATION
|
Details
|
of cold distilled water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for 2.75 hours at 60° C
|
Duration
|
2.75 h
|
Type
|
CUSTOM
|
Details
|
The crude product (12.9 g) is recrystallized from 360 ml of 50% ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)NC(CN(CC(=O)O)CC(=O)O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |